
N-(2-(2-fluorophényl)-2-méthoxypropyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamide derivatives It is characterized by the presence of a cinnamamide moiety attached to a 2-(2-fluorophenyl)-2-methoxypropyl group
Applications De Recherche Scientifique
N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Mécanisme D'action
Target of Action
N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide, also known as (2E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-phenylprop-2-enamide, is a derivative of cinnamic amide . The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase (RTK) that plays a crucial role in signal transduction pathways regulating various cellular mechanisms .
Mode of Action
The interaction of N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide with its target, EGFR, results in the inhibition of the receptor’s activity . This inhibition can lead to a decrease in the aggressive tumor progression and increased sensitivity to antitumor drugs .
Biochemical Pathways
The action of N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide on EGFR affects the signal transduction pathways regulated by this receptor . The downstream effects of this interaction can lead to changes in cellular mechanisms, potentially influencing cell proliferation and survival .
Result of Action
The molecular and cellular effects of N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide’s action include the inhibition of EGFR activity, which can lead to a decrease in tumor progression and increased sensitivity to antitumor drugs . These effects can potentially lead to the suppression of cancer cell growth.
Analyse Biochimique
Biochemical Properties
N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide interacts with EGFR, a receptor tyrosine kinase that plays a crucial role in signal transduction pathways regulating various cellular mechanisms . The compound’s interaction with EGFR suggests that it may influence the activity of this enzyme and potentially other biomolecules in the cell.
Cellular Effects
The effects of N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide on cells are primarily observed in its antiproliferative activities against the human breast cancer cell line MCF-7 . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its inhibitory activities on EGFR suggest that it may exert its effects at the molecular level through binding interactions with this biomolecule, potentially leading to enzyme inhibition or activation and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide typically involves the reaction of cinnamoyl chloride with 2-(2-fluorophenyl)-2-methoxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and increase yield. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cinnamamide moiety to the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-fluorophenyl)cinnamamide: A structurally similar compound with a fluorophenyl group attached to the cinnamamide moiety.
Cinnamamide-chalcone derivatives: These compounds have a chalcone moiety attached to the cinnamamide structure and exhibit similar biological activities.
Uniqueness
N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide is unique due to the presence of the 2-(2-fluorophenyl)-2-methoxypropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its ability to interact with specific molecular targets and improve its efficacy as a therapeutic agent.
Propriétés
IUPAC Name |
(E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-19(23-2,16-10-6-7-11-17(16)20)14-21-18(22)13-12-15-8-4-3-5-9-15/h3-13H,14H2,1-2H3,(H,21,22)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDDHYOERGEHFH-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

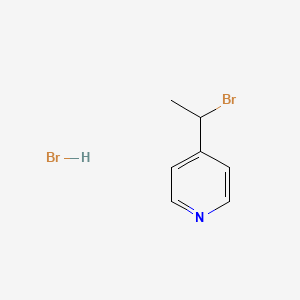

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2504922.png)
![4-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2504923.png)
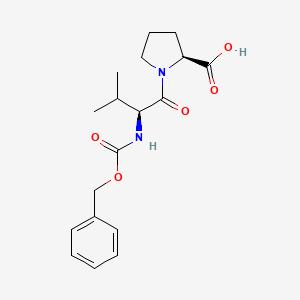
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2504928.png)

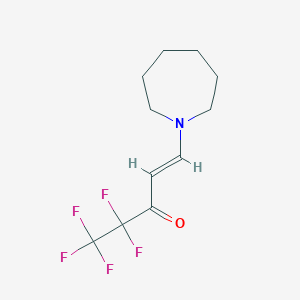
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2504934.png)
![5-isopropyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2504935.png)
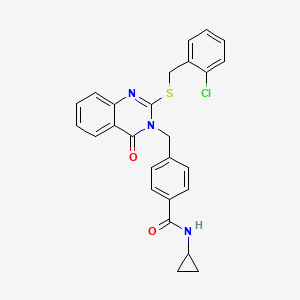
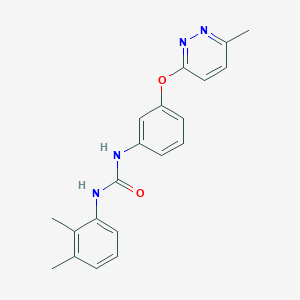
![2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B2504938.png)
